molecular formula C5H4BrFN2 B1285542 3-Amino-5-bromo-2-fluoropyridine CAS No. 884495-22-1

3-Amino-5-bromo-2-fluoropyridine

Cat. No. B1285542
M. Wt: 191 g/mol
InChI Key: CLYOMCMDBNNGSM-UHFFFAOYSA-N
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Patent
US08940724B2

Procedure details

A stirred mixture of 3-amino-5-bromo-2-fluoropyridine (0.96 g, 5.02 mmol), L-proline (0.12 g, 1.01 mmol), potassium carbonate (1.39 g, 10.1 mmol), copper(I) iodide (0.096 g, 0.50 mmol), and morpholine (1.31 mL, 15.04 mmol) in dry DMSO (3.0 mL) was purged three times with argon and placed under vacuum three times, then the mixture was heated to 90° C. After 21.5 h, the reaction was cooled to rt, then treated with water. After extracting twice with EtOAc, the organics were combined and dried over anhydrous sodium sulfate. After filtration and concentration the residue was purified on basic alumina (10-50% EtOAc in hexanes) to afford a white solid as 2-fluoro-5-morpholinopyridin-3-amine. 1H NMR (400 MHz, DMSO-d6) δ ppm 6.96 (1H, t, J=2.6 Hz), 6.75 (1H, dd, J=9.6, 2.7 Hz), 5.25 (2H, br. s.), 3.80 (4H, m), 3.08 (4H, m). Mass Spectrum ESI (pos.) m/e: 198.1 (M+H)+.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
1.31 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.096 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([F:9])=[N:4][CH:5]=[C:6](Br)[CH:7]=1.[NH:10]1[CH2:17][CH2:16]C[C@H:11]1[C:12](O)=[O:13].C(=O)([O-])[O-].[K+].[K+].N1CCOCC1>CS(C)=O.[Cu]I>[F:9][C:3]1[C:2]([NH2:1])=[CH:7][C:6]([N:10]2[CH2:11][CH2:12][O:13][CH2:16][CH2:17]2)=[CH:5][N:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.96 g
Type
reactant
Smiles
NC=1C(=NC=C(C1)Br)F
Name
Quantity
0.12 g
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Name
Quantity
1.39 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.31 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
3 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
0.096 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged three times with argon
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to rt
ADDITION
Type
ADDITION
Details
treated with water
EXTRACTION
Type
EXTRACTION
Details
After extracting twice with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration and concentration the residue
CUSTOM
Type
CUSTOM
Details
was purified on basic alumina (10-50% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
21.5 h
Name
Type
product
Smiles
FC1=NC=C(C=C1N)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.